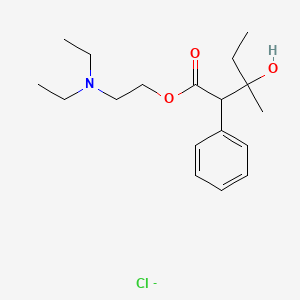
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is a chemical compound with a complex structure that includes both an ester and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride typically involves the esterification of 3-hydroxy-3-methyl-2-phenylpentanoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-keto-3-methyl-2-phenylpentanoate.
Reduction: 3-hydroxy-3-methyl-2-phenylpentanol.
Substitution: 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethyl methacrylate: Similar in structure but lacks the phenyl and hydroxyl groups.
3-hydroxy-3-methyl-2-phenylpentanoic acid: The parent acid of the ester.
2-(diethylamino)ethyl acetate: Similar ester but with a simpler acyl group.
Uniqueness
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
94261-79-7 |
|---|---|
Fórmula molecular |
C18H29ClNO3- |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3-hydroxy-3-methyl-2-phenylpentanoate;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-5-18(4,21)16(15-11-9-8-10-12-15)17(20)22-14-13-19(6-2)7-3;/h8-12,16,21H,5-7,13-14H2,1-4H3;1H/p-1 |
Clave InChI |
WFCPIUJBLRVUKS-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C(C1=CC=CC=C1)C(=O)OCCN(CC)CC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
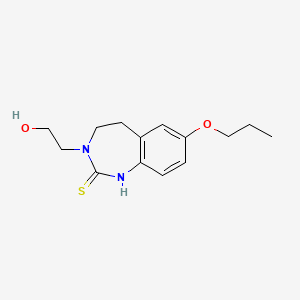
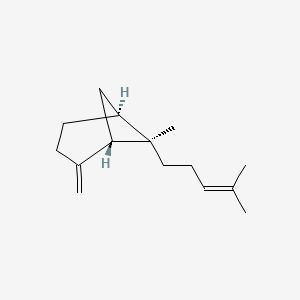
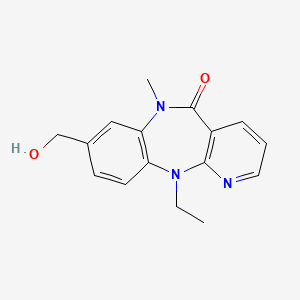

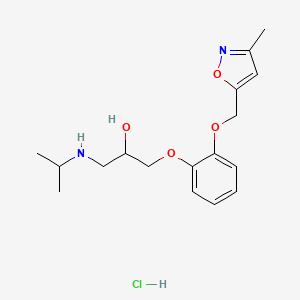
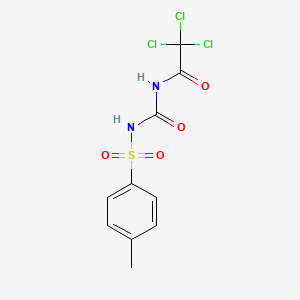
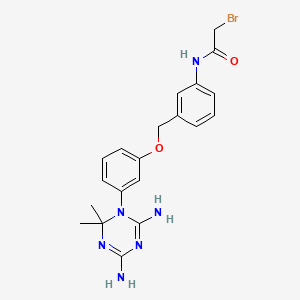
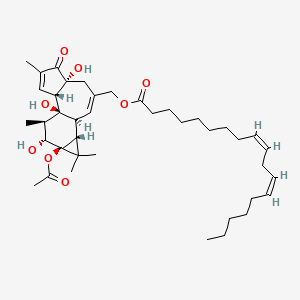
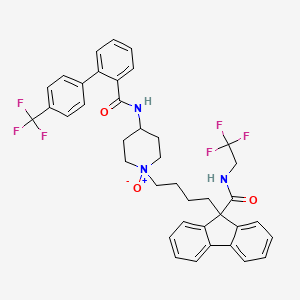
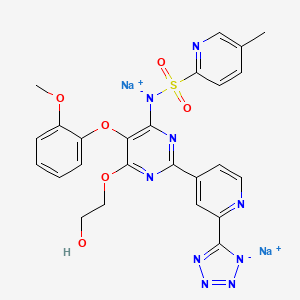
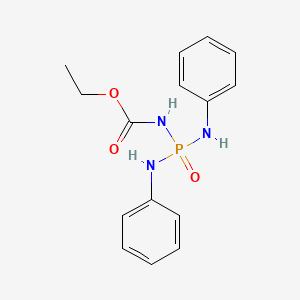
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

